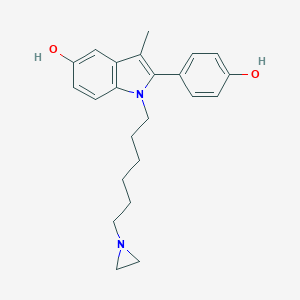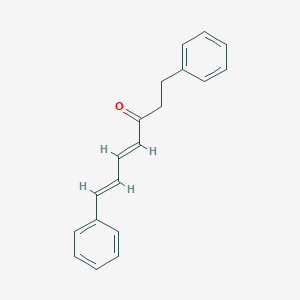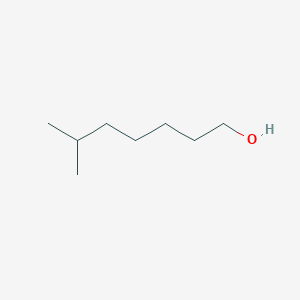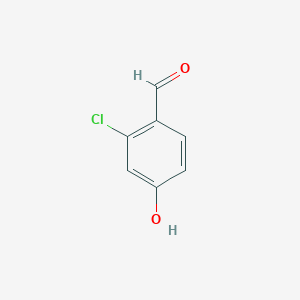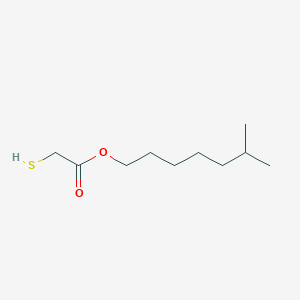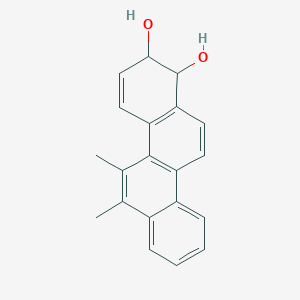
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon that is found in coal tar and crude oil. The synthesis method of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- involves the reduction of chrysene using sodium borohydride, which results in the formation of the diol.
Wirkmechanismus
The mechanism of action of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of enzymes involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been shown to have anti-inflammatory and antioxidant effects. In a study by Yang et al. (2017), treatment with this compound reduced the levels of pro-inflammatory cytokines and oxidative stress markers in the lungs of mice with acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- in lab experiments include its anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new therapeutics. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-. One potential direction is to investigate its potential as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the mechanism of action of this compound and identify its molecular targets. Additionally, the development of novel formulations of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.
Synthesemethoden
The synthesis of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- was first reported by Takahashi et al. in 2002. The authors used sodium borohydride as a reducing agent to convert chrysene to the diol. The reaction was carried out in methanol at room temperature and yielded a white solid product. The purity of the product was confirmed by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been studied for its potential therapeutic applications. In a study by Yang et al. (2017), the authors investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that treatment with 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- significantly reduced inflammation and oxidative stress in the lungs.
Eigenschaften
CAS-Nummer |
139347-84-5 |
|---|---|
Produktname |
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- |
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-12(2)19-15(14-6-4-3-5-13(11)14)7-8-17-16(19)9-10-18(21)20(17)22/h3-10,18,20-22H,1-2H3 |
InChI-Schlüssel |
CSMHMLMIHIBHMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
Kanonische SMILES |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
Synonyme |
1,2-DDDC 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1R-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1S-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, trans(+-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



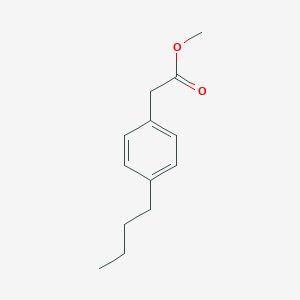
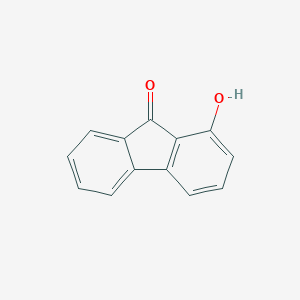
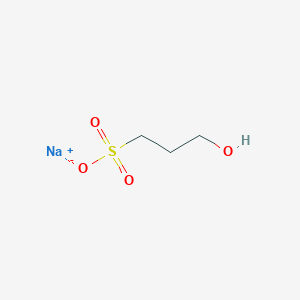
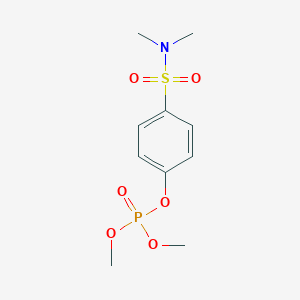
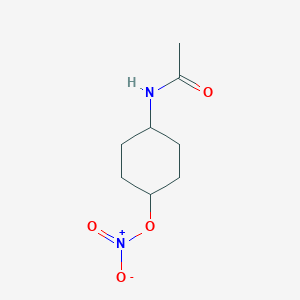
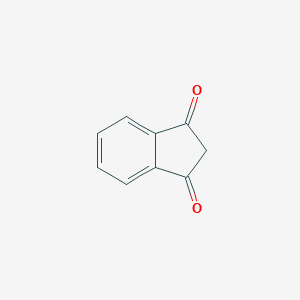
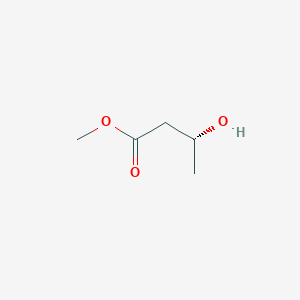
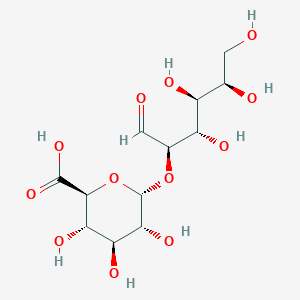
![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)
